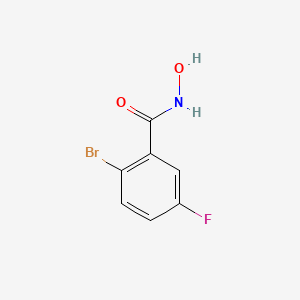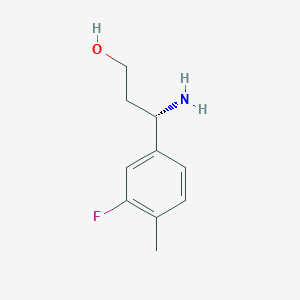
2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride is a complex organic compound that features a unique combination of functional groups, including an amide, a sulfonyl chloride, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves multiple steps
Preparation of Indene Derivative: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the indene derivative with chlorosulfonic acid under controlled conditions.
Formation of Amide Group: The final step involves the reaction of the sulfonyl chloride intermediate with 2-methylpropanamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for substitution reactions to form sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indene moiety, to form various oxidized or reduced products.
Hydrolysis: The amide and sulfonyl chloride groups can be hydrolyzed under acidic or basic conditions to form corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonates: Formed from nucleophilic substitution with alcohols.
Oxidized/Reduced Indene Derivatives: Formed from oxidation or reduction reactions.
Scientific Research Applications
2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s reactive functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the interactions of sulfonyl chloride and amide groups with biological molecules.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification of active site residues. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues, leading to enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonate: Similar structure but with a sulfonate group instead of sulfonyl chloride.
Uniqueness
The uniqueness of 2-(2-Methylpropanamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. The presence of both an amide and a sulfonyl chloride group allows for diverse reactivity and potential for covalent interactions with biological targets.
Properties
CAS No. |
1803565-63-0 |
|---|---|
Molecular Formula |
C13H16ClNO3S |
Molecular Weight |
301.79 g/mol |
IUPAC Name |
2-(2-methylpropanoylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO3S/c1-8(2)13(16)15-11-5-9-3-4-12(19(14,17)18)7-10(9)6-11/h3-4,7-8,11H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
VACLDXMJPHVIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13282178.png)
amine](/img/structure/B13282185.png)
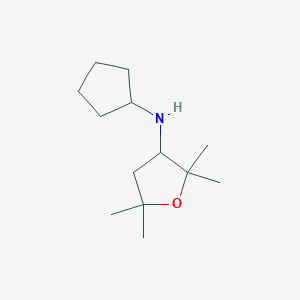
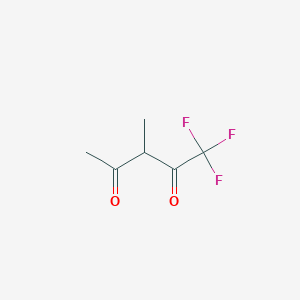
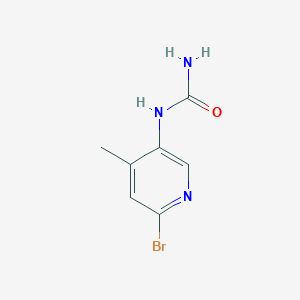
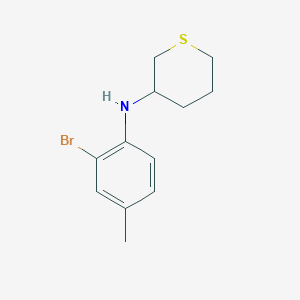
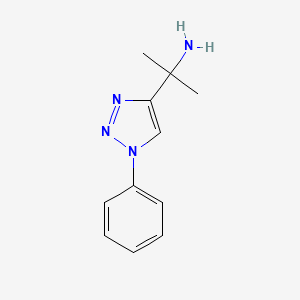
amine](/img/structure/B13282212.png)
![1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13282217.png)
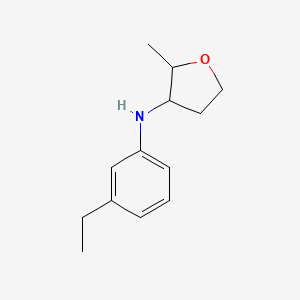
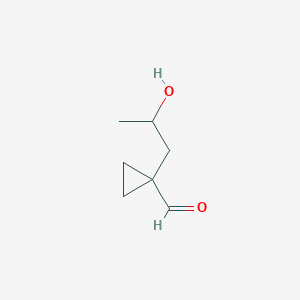
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanesulfonyl chloride](/img/structure/B13282262.png)
